
琥珀酸单苄酯
概述
描述
Succinic acid monobenzyl ester is not directly discussed in the provided papers; however, the papers do provide insights into related compounds and their properties. Succinic acid is a dicarboxylic acid that plays a role in various biochemical pathways and has been identified as a potential platform chemical for biobased polymers derived from renewable resources . The enzymatic synthesis of o-succinylbenzoic acid, a related compound, is an intermediate in menaquinone (vitamin K2) biosynthesis, which highlights the biological relevance of succinic acid derivatives .
Synthesis Analysis
The enzymatic synthesis of o-succinylbenzoic acid involves the incorporation of tritium-labeled coenzyme A into the active compound, forming a coenzyme A thio ester . This process is indicative of the potential enzymatic routes that could be used to synthesize succinic acid esters, including the monobenzyl ester. The stability of these compounds under various pH conditions is also of interest, as the coenzyme A ester of o-succinylbenzoic acid is shown to be unstable at alkaline and neutral pH but fairly stable under acidic conditions .
Molecular Structure Analysis
The molecular structure of succinic acid and its monoanion has been studied using ab initio molecular orbital calculations, revealing the optimized structures and relative energies for conformers in the gas phase . The lowest energy conformer for succinic acid has a gauche conformation about the central C2-C3 bond, and the monoanion's lowest energy structure has an internal hydrogen bond . These findings are crucial for understanding the molecular structure of succinic acid derivatives, which would include the monobenzyl ester.
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of succinic acid monobenzyl ester, they do provide information on the reactivity of related compounds. For instance, the coenzyme A ester of o-succinylbenzoic acid can be converted to 1,4-dihydroxy-2-naphthoic acid by enzyme preparations from certain bacteria without any cofactor requirement . This suggests that succinic acid esters may undergo similar enzymatic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of succinic acid and its derivatives are influenced by their conformational behavior. The ab initio calculations and Monte Carlo simulations show that both the diacid and monoanion of succinic acid are predominantly gauche in water at 25 °C, which is consistent with NMR data . This conformational preference is important for understanding the solvation and potential reactivity of succinic acid esters in aqueous environments. Additionally, the potential for succinic acid to be a platform chemical for biobased polymers emphasizes its versatility and the importance of its physical and chemical properties in industrial applications .
科学研究应用
促胰岛素作用:包括单苄酯在内的琥珀酸酯已被研究其促胰岛素作用。已发现这些酯可有效刺激胰岛素分泌,可能对糖尿病治疗有用 (Björkling, Malaisse-Lagae, & Malaisse, 1996).
工业应用:琥珀酸及其酯在各种工业应用中很重要。它们用于生产食品和制药产品、洗涤剂、可生物降解塑料以及动物和植物生长刺激的成分。它是几种工业化学品的前体,如 1,4-丁二醇、四氢呋喃和 γ-丁内酯 (Zeikus, Jain, & Elankovan, 1999).
红细胞膜和抗氧化状态:对琥珀酸单乙酯(一种相关化合物)的研究表明,对糖尿病模型中红细胞膜结合酶和抗氧化状态有显着影响。这表明在管理与糖尿病相关的氧化应激方面具有潜在的治疗应用 (Pari & Saravanan, 2007).
代谢工程生产:对微生物进行代谢工程以生产琥珀酸(包括其酯)的研究显示了生物基生产的前景。与传统方法相比,这种方法更具可持续性和成本效益 (Ahn, Jang, & Lee, 2016).
提高肝细胞的活力和代谢行为:琥珀酸酯(特别是甘油-1,2,3-三甲基琥珀酸酯)的存在已被证明可以改善肝细胞在肝脏储存中的活力和代谢行为,表明在肝移植手术中具有潜在的应用 (Ladrière, Mercan, Björkling, & Malaisse, 1998).
安全和危害
When handling Succinic acid monobenzyl ester, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUBQKZSNQWWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145609 | |
| Record name | Benzylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinic acid monobenzyl ester | |
CAS RN |
103-40-2 | |
| Record name | 1-(Phenylmethyl) butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylsuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOBENZYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1X1431M4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


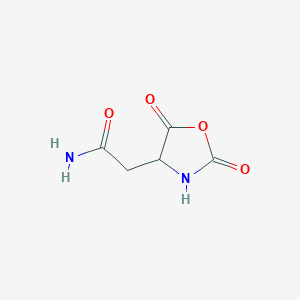

![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
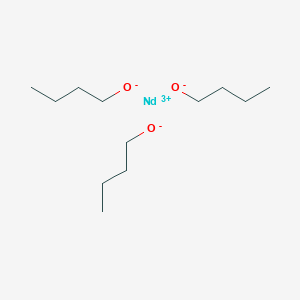
![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)
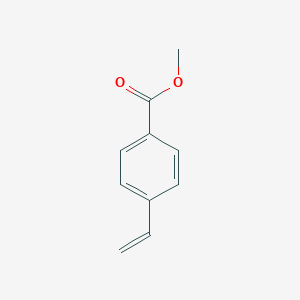

![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
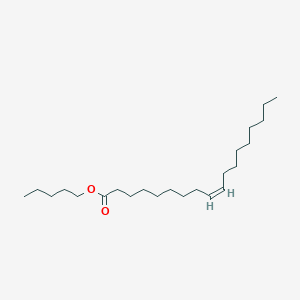
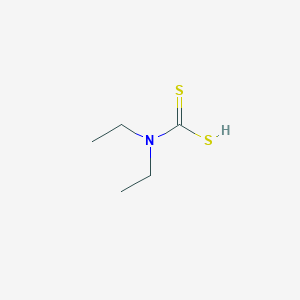


![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)